![molecular formula C10H14ClN3O2 B1487871 4-[(2-cloropiridin-4-il)amino]butanoato de etilo CAS No. 1340126-30-8](/img/structure/B1487871.png)

4-[(2-cloropiridin-4-il)amino]butanoato de etilo

Descripción general

Descripción

Molecular Structure Analysis

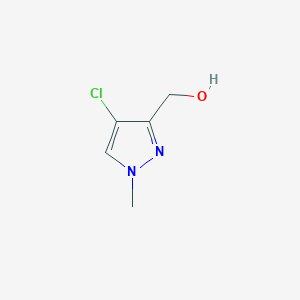

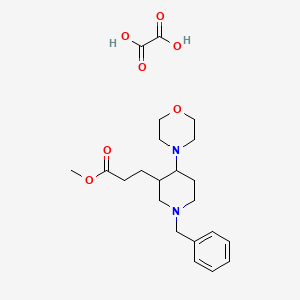

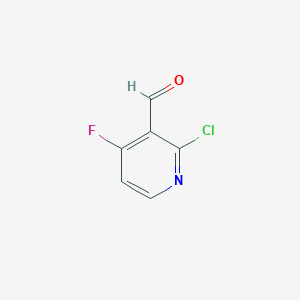

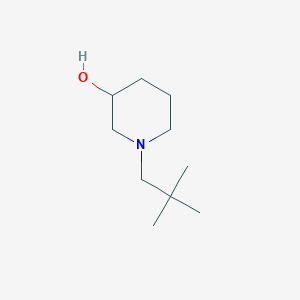

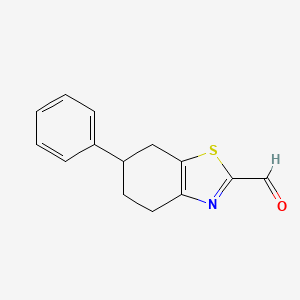

Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]butanoate contains a total of 32 bonds; 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyrimidine .Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

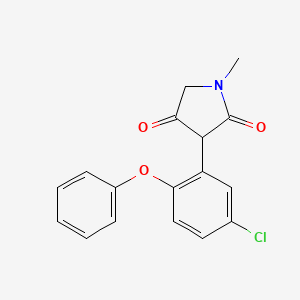

El compuesto contiene un anillo de pirimidina, que es un componente clave en muchos compuestos farmacológicamente activos . Los derivados de pirimidina se han reportado por exhibir una amplia gama de actividades biológicas, incluyendo antimetabolito, anticancerígeno, antibacteriano, antialérgico, tirosina cinasa, antimicrobiano, antagonista de canales de calcio, antiinflamatorio, analgésico, antihipertensivo, antileishmanial, antituberculostático, anticonvulsivo, diurético y ahorrador de potasio, a actividades antiagresivas .

Síntesis de Otros Compuestos

Este compuesto podría potencialmente usarse como un bloque de construcción en la síntesis de otras moléculas complejas. Por ejemplo, se utilizó en la síntesis de N-(2-cloropiridin-4-il)-N,2,3-trimetil-2 H-indazol-6-amina .

Síntesis de Fármacos Antivirales

El compuesto podría potencialmente usarse en la síntesis de fármacos antivirales. Por ejemplo, rilpivirina, un inhibidor de la transcriptasa inversa no nucleósido (INNTI) de segunda generación utilizado en el tratamiento del VIH-1, involucra el uso de compuestos similares en su síntesis .

Ciencia de Materiales

La pirimidina y sus derivados se encuentran en productos farmacéuticos, agroquímicos o materiales . Por lo tanto, este compuesto podría potencialmente usarse en el desarrollo de nuevos materiales.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as nitric oxide synthase .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . Exceeding this range can cause adverse reactions, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Propiedades

IUPAC Name |

ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-2-16-9(15)4-3-6-12-8-5-7-13-10(11)14-8/h5,7H,2-4,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKZMCVRMGDKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)

![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)

![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)